2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol
Description
Properties
CAS No. |
3430-53-3 |
|---|---|
Molecular Formula |
C26H20N2O2S2 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[[4-[[4-[(2-hydroxyphenyl)methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H20N2O2S2/c29-25-7-3-1-5-19(25)17-27-21-9-13-23(14-10-21)31-32-24-15-11-22(12-16-24)28-18-20-6-2-4-8-26(20)30/h1-18,29-30H |
InChI Key |
WORJHOARZNZREI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)SSC3=CC=C(C=C3)N=CC4=CC=CC=C4O)O |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via 4,4'-Dithiodianiline Intermediate
This method prioritizes disulfide bond formation prior to Schiff base synthesis, ensuring stability during subsequent reactions.
Step 1: Synthesis of 4,4'-Dithiodianiline
4-Nitrothiophenol is reduced to 4-aminothiophenol using SnCl₂ in hydrochloric acid. Subsequent oxidation with hydrogen peroxide (30%) yields 4,4'-dithiodianiline:
Reaction Conditions :
-
Solvent: Ethanol/water (3:1)
-
Temperature: 25°C
-
Time: 12 hours
-
Yield: 78%
Step 2: Schiff Base Formation
4,4'-Dithiodianiline reacts with 2-hydroxybenzaldehyde in ethanol under reflux with catalytic acetic acid:
Optimized Parameters :
-
Molar ratio (aldehyde:diamine): 2.2:1
-
Catalyst: 5% acetic acid
-
Reflux time: 6 hours
-
Yield: 85%
Sequential Thiol Oxidation and Imine Condensation
This approach forms Schiff bases first, followed by disulfide coupling.
Step 1: Synthesis of 4-[(E)-(2-Hydroxyphenyl)Methyleneamino]Thiophenol
4-Aminothiophenol and 2-hydroxybenzaldehyde undergo condensation in methanol:
Conditions :
-
Solvent: Methanol
-
Temperature: 60°C
-
Time: 4 hours
-
Yield: 90%
Step 2: Disulfide Bond Formation
Oxidation of the thiol-terminated Schiff base with air in basic medium:
Parameters :
-
Solvent: Ethanol/ammonia (pH 9)
-
Temperature: 25°C
-
Time: 24 hours
-
Yield: 70%
Comparative Analysis of Methods
| Parameter | Two-Step Method | Sequential Method |
|---|---|---|
| Overall Yield | 66% | 63% |
| Reaction Time | 18 hours | 28 hours |
| Purification Complexity | Moderate | High |
| Scalability | Excellent | Moderate |
The two-step method is preferred for large-scale synthesis due to higher reproducibility and simpler purification. The sequential method, while efficient, requires stringent control over thiol oxidation to avoid over-oxidation to sulfonic acids.
Structural Characterization
Spectroscopic Data
IR (KBr, cm⁻¹) :
¹H NMR (DMSO-d₆, δ ppm) :
-
Imine proton (CH=N): 8.45 (s, 2H)
-
Aromatic protons: 6.85–7.60 (m, 16H)
ESI-MS :
Critical Factors in Synthesis
Solvent Selection
Ethanol outperforms DMF or THF due to better solubility of intermediates and compatibility with aqueous workup.
Oxidizing Agents
Hydrogen peroxide (30%) provides superior disulfide yields compared to I₂ or KMnO₄, which risk over-oxidation.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({4-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid (Na2Cr2O7), hydrogen peroxide (H2O2), and silver oxide (Ag2O) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced Schiff bases.
Substitution: Halogenated, nitrated, and sulfonated aromatic compounds.
Scientific Research Applications
2-[(E)-({4-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2-[(E)-({4-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The following table summarizes key structural and functional differences:
*Estimated based on molecular formula.
Key Observations:
- Disulfanyl vs.
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups () reduce electron density at the imine bond, whereas methoxy groups () enhance it, affecting reactivity and optical properties.
- Biological Activity : Antimicrobial efficacy is common in Schiff bases with electron-deficient aromatic systems (e.g., nitro, chloro substituents) .
Crystallographic and Hydrogen-Bonding Trends
- Hydrogen Bonding: The target’s hydroxyl groups likely form O-H···N or O-H···S interactions, similar to patterns in 4-nitrophenol derivatives () and ethanol solvates () .
- Planarity : Derivatives with E-configuration imines (e.g., ) exhibit planar frameworks, favoring dense crystal packing.
- Software Tools : Structural refinement for analogues relies on SHELXL () and visualization via ORTEP-3 (), ensuring high accuracy in bond-length/angle data .
Biological Activity
The compound 2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol, also known as a Schiff base, is characterized by its complex structure and potential biological activities. Schiff bases are formed through the condensation of an amine with an aldehyde or ketone and are known for their versatility in various chemical and biological applications.
- Molecular Formula : C26H20N2O2S2
- Molecular Weight : 456.6 g/mol
- CAS Number : 26907-82-4
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : Schiff bases, including the compound , have been studied for their antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent oxidative stress and related diseases.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound can be attributed to its ability to form complexes with metal ions and interact with biological molecules. This interaction can lead to:
- Chelation of metal ions, inhibiting metalloenzyme activity.
- Generation of reactive oxygen species (ROS), inducing oxidative stress in cells.
Antioxidant Activity Study
A study conducted on related Schiff base compounds demonstrated significant antioxidant activity using the DPPH assay method. The results indicated an EC50 value of 10.46 ppm, showcasing its potential as a natural antioxidant agent .
Antimicrobial Efficacy
In vitro studies have shown that the compound exhibits antimicrobial activity against various bacterial strains. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Anticancer Properties
Research has indicated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to increased cell death .
Data Tables
| Biological Activity | Method Used | Result |
|---|---|---|
| Antioxidant | DPPH Assay | EC50 = 10.46 ppm |
| Antimicrobial | MIC Test | MIC = 50-100 µg/mL for S. aureus and E. coli |
| Anticancer | Cell Viability Assay | Induces apoptosis in MCF-7 and HeLa cells |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol?
The compound can be synthesized via Schiff base condensation. A validated approach involves refluxing stoichiometric equivalents of aromatic aldehydes and amines in ethanol, followed by purification via recrystallization. For example, analogous Schiff bases were synthesized by reacting salicylaldehyde derivatives with aminophenols under reflux (70–80°C, 1–3 hours) . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., ethanol vs. methanol) to improve yield. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for removing unreacted starting materials .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy: Use - and -NMR to confirm imine bond formation (δ 8.5–9.5 ppm for –CH=N– protons). FT-IR identifies phenolic –OH stretches (3200–3500 cm) and C=N vibrations (1600–1650 cm) .
- Crystallography: Single-crystal X-ray diffraction resolves molecular geometry and confirms the (E)-configuration of the imine bond. Refinement using full-matrix least-squares methods (e.g., SHELXL) with riding H-atom models ensures accuracy .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites. Solvent effects are incorporated via Polarizable Continuum Models (PCM). Molecular docking studies (AutoDock Vina) assess binding affinity with biological targets, such as enzymes or receptors, using crystal structure data (e.g., PDB IDs) .
Q. How should researchers resolve contradictions in reported biological activity data for structurally similar Schiff bases?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from substituent-dependent electronic effects. A systematic approach includes:
- Comparative assays: Test derivatives with varying substituents (e.g., –Cl, –OCH) under identical conditions (MIC assays, MTT cytotoxicity) .
- In silico ADMET profiling: Use tools like SwissADME to correlate substituents with bioavailability or toxicity .
- Data normalization: Control for experimental variables (e.g., cell line viability, solvent DMSO%) .
Q. What experimental designs are suitable for studying the redox behavior of the disulfanyl (–S–S–) linkage in this compound?
- Electrochemical studies: Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAP in DMF) identifies oxidation/reduction potentials. Compare with control compounds lacking the disulfide group.
- Stability assays: Monitor –S–S– bond cleavage under UV light or reducing agents (e.g., glutathione) via HPLC-MS .
- Theoretical framework: Link results to Marcus theory for electron-transfer kinetics or Hammett substituent constants .
Q. How can researchers integrate this compound into coordination chemistry studies?
As a polydentate ligand, it can coordinate transition metals (e.g., Cu, Fe) via phenolic –OH and imine N atoms.
Q. What environmental fate studies are relevant for assessing its ecological impact?
Follow the INCHEMBIOL framework:
- Degradation: Hydrolysis/photolysis studies (pH 4–9, simulated sunlight) with LC-MS quantification.
- Bioaccumulation: Use OECD 305 guidelines in aquatic models (e.g., Daphnia magna).
- Toxicity: EC assays on algae or zebrafish embryos .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
